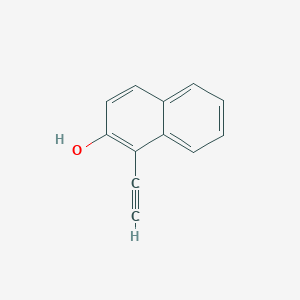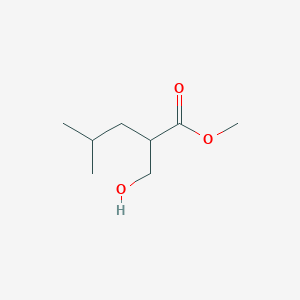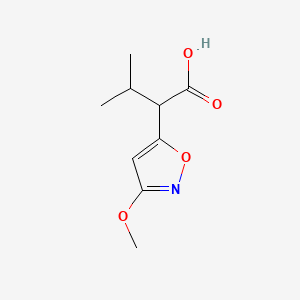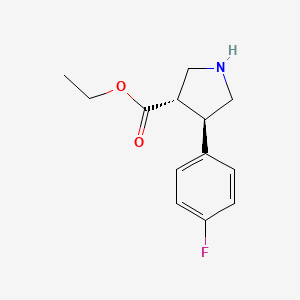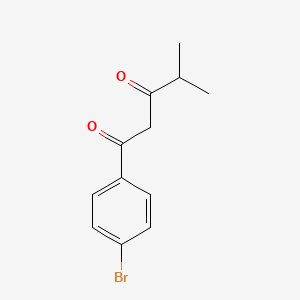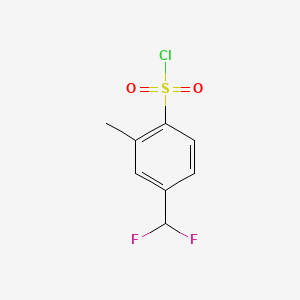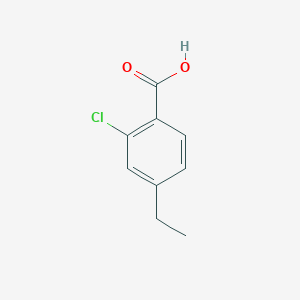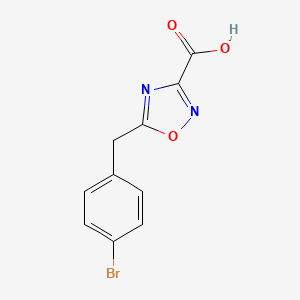
5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromobenzyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl hydrazine with carbon dioxide to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, which may exhibit different biological activities.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products:
Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential as an anti-inflammatory and anticancer agent has been explored. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cancer cell proliferation .
Comparación Con Compuestos Similares
- 5-(3-Nitrophenyl)-1,2,4-oxadiazole-2-amine
- 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Isobutylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison: Compared to similar compounds, 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits unique properties due to the presence of the bromobenzyl group. This group enhances its lipophilicity and ability to interact with biological membranes, making it more effective in antimicrobial applications. Additionally, the bromine atom can participate in halogen bonding, further influencing its biological activity .
Propiedades
Fórmula molecular |
C10H7BrN2O3 |
|---|---|
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) |
Clave InChI |
NFOONRDRSXOMRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC(=NO2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


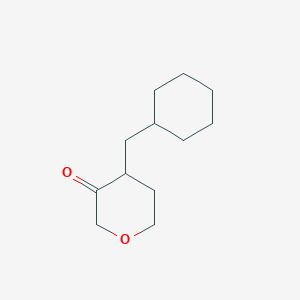
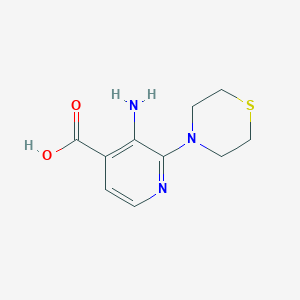
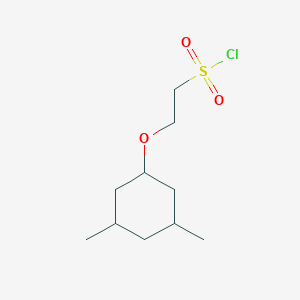
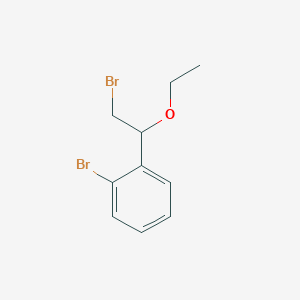
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
